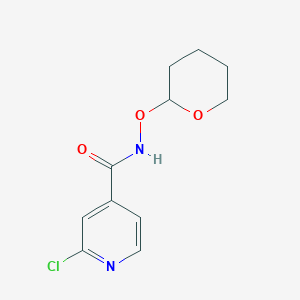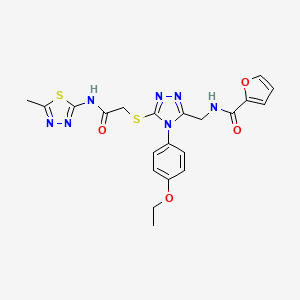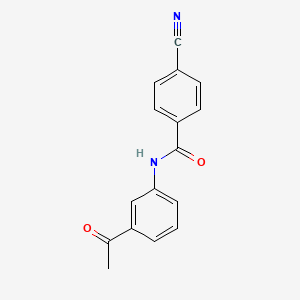![molecular formula C23H23ClN6O3S B2812321 6-[(3-Methylbenzoyl)amino]-2-(4-methyl-1,4-diazepan-1-yl)quinoline-4-carboxylic acid CAS No. 1251546-70-9](/img/structure/B2812321.png)
6-[(3-Methylbenzoyl)amino]-2-(4-methyl-1,4-diazepan-1-yl)quinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “6-[(3-Methylbenzoyl)amino]-2-(4-methyl-1,4-diazepan-1-yl)quinoline-4-carboxylic acid” is a complex organic molecule. It contains a quinoline core, which is a heterocyclic aromatic compound with a double-ring structure containing a benzene ring fused with a pyridine moiety . This compound also features a 1,4-diazepan-1-yl group and a carboxylic acid group .
Synthesis Analysis
Quinoline, the core of this compound, has been synthesized through various protocols reported in the literature, such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . These classical synthesis protocols have been used for the construction of the principal quinoline scaffold . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular formula of this compound is C23H32N4O4 . It contains a quinoline core, a 1,4-diazepan-1-yl group, and a carboxylic acid group . The exact molecular structure would require more specific information or advanced analytical techniques to determine.Physical And Chemical Properties Analysis
The predicted boiling point of this compound is 602.7±55.0 °C, and its predicted density is 1.217±0.06 g/cm3 . The acidity coefficient (pKa) is predicted to be 7.11±0.10 .科学的研究の応用
Synthesis and Structural Analysis
Several studies have focused on the synthesis of new heterocyclic compounds, including those related to quinoline derivatives. For example, research by Jančienė et al. (2010) described the creation of new condensed heterosystems such as tetracyclic [1,4]diazepino[3,2,1-hi]pyrido[4,3,2-cd]indoles and tricyclic [1,4]diazepino[2,3-g]- and -[2,3-f]quinolines through the interaction of 7-amino-1,5-benzodiazepin-2-ones with α,β-unsaturated ketones, emphasizing the importance of the diazepine and α,β-unsaturated ketone structures in directing the cyclocondensation reaction outcomes (Jančienė et al., 2010).
Biological Activity and Applications
The synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines by Deady et al. (2003) involved reactions giving rise to compounds tested for their cytotoxic properties against various cancer cell lines. This study exemplifies the potential therapeutic applications of quinoline derivatives in oncology, with some compounds showing potent cytotoxicity, highlighting the relevance of structural modifications on biological activity (Deady et al., 2003).
Catalytic and Chemical Properties
Research on novel Ru(II) complexes with bidentate benzimidazole-based ligands derived from quinoline-2-carboxylic acid by Dayan et al. (2016) showcases the catalytic efficiency of these complexes for the oxidation of benzyl alcohol. This study not only contributes to the field of catalysis but also demonstrates the versatility of quinoline derivatives in facilitating chemical transformations, offering insights into their potential industrial applications (Dayan et al., 2016).
将来の方向性
The future directions for research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential applications in various fields. Given the versatility of quinoline and its derivatives in the fields of industrial and synthetic organic chemistry , this compound could have potential uses in these areas.
特性
IUPAC Name |
3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl-N-(3-cyanophenyl)-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN6O3S/c1-16-6-7-18(24)13-21(16)29-8-10-30(11-9-29)34(32,33)23-20(15-28(2)27-23)22(31)26-19-5-3-4-17(12-19)14-25/h3-7,12-13,15H,8-11H2,1-2H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHCTTWAENBULR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)C3=NN(C=C3C(=O)NC4=CC=CC(=C4)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(3-Methylbenzoyl)amino]-2-(4-methyl-1,4-diazepan-1-yl)quinoline-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2812239.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2812241.png)

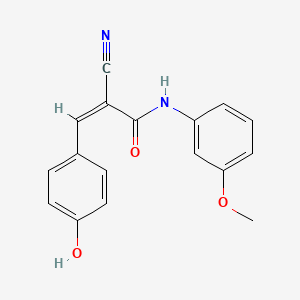
![8-(2,4-Dimethoxyphenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2812245.png)
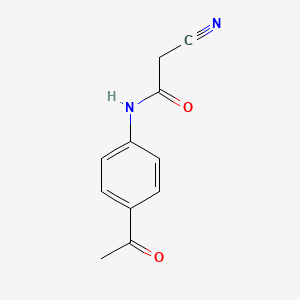
![11-Methyl-12-(prop-2-en-1-yl)-13-(propylamino)-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2812248.png)
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2812249.png)

![1-benzyl-4-(1-(3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2812251.png)
